4-Ethynyl-1-methylpiperidine
Overview
Description
4-Ethynyl-1-methylpiperidine is a chemical compound with the molecular formula C8H13N .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-1-methylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a methyl group at the 1-position and an ethynyl group at the 4-position .Physical And Chemical Properties Analysis
The molecular weight of 4-Ethynyl-1-methylpiperidine is approximately 123.2 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources.Scientific Research Applications
Environmental and Human Safety in Peptide Synthesis :
- Rodríguez et al. (2019) explored the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, a process commonly used in peptide synthesis. This method proved to be more environmentally friendly and less harmful to humans, while still achieving high purity and good yield in peptide synthesis (Rodríguez et al., 2019).
Pharmaceutical and Medicinal Chemistry :
- Senguttuvan et al. (2013) discussed the synthesis of 4-aminopiperidines, which are of interest due to their applications as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
- Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).
Chemical Synthesis and Properties :
- Mojtahedi et al. (2016) studied pseudo four-component reactions involving 1-methylpiperidin-4-one, leading to the efficient formation of ortho-aminocarbonitriles (Mojtahedi et al., 2016).
Material Science and Polymer Chemistry :
- Kudaibergenov et al. (1993) investigated the conformational behavior of linear and crosslinked poly(4-but-3-en-1-ynyl-1-methylpiperidin-4-ol) in solution, revealing a lower critical solution temperature and phase transition behavior in aqueous solutions (Kudaibergenov et al., 1993).
properties
IUPAC Name |
4-ethynyl-1-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-3-8-4-6-9(2)7-5-8/h1,8H,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSZTGKBJYXEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533182 | |
Record name | 4-Ethynyl-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1-methylpiperidine | |
CAS RN |
91324-39-9 | |
Record name | 4-Ethynyl-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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